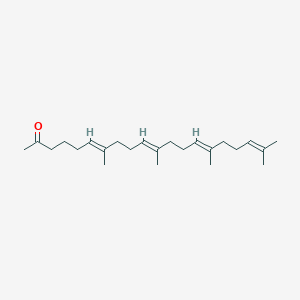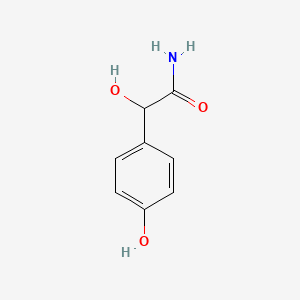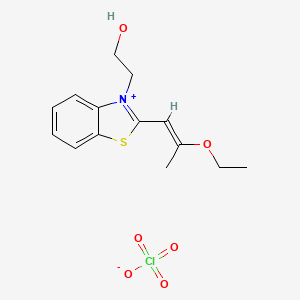
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate is a synthetic organic compound that belongs to the benzothiazolium family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both ethoxy and hydroxyethyl groups, suggests potential utility in specialized chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate typically involves the reaction of benzothiazole derivatives with ethoxy and hydroxyethyl substituents. Common synthetic routes may include:
Step 1: Alkylation of benzothiazole with ethoxy and hydroxyethyl groups under controlled conditions.
Step 2: Formation of the perchlorate salt through the reaction with perchloric acid or a perchlorate salt.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: to control reaction parameters.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions may involve replacing one or more functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazolium oxides, while substitution could produce various substituted benzothiazolium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazole cores but different substituents.
Ethoxy and hydroxyethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiazolium derivatives.
Propiedades
Fórmula molecular |
C14H18ClNO6S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;perchlorate |
InChI |
InChI=1S/C14H18NO2S.ClHO4/c1-3-17-11(2)10-14-15(8-9-16)12-6-4-5-7-13(12)18-14;2-1(3,4)5/h4-7,10,16H,3,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-10+; |
Clave InChI |
VMUDYVOTMLFICS-ASTDGNLGSA-M |
SMILES isomérico |
CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCO)/C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



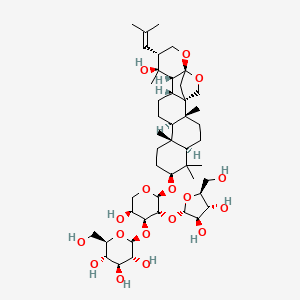
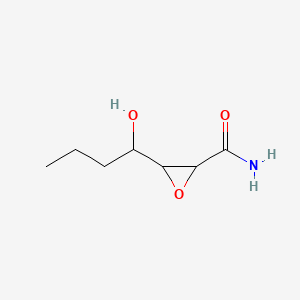
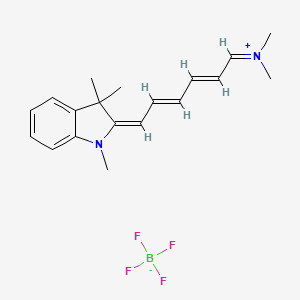
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)

![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
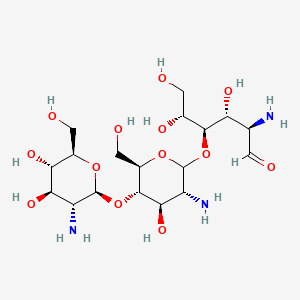
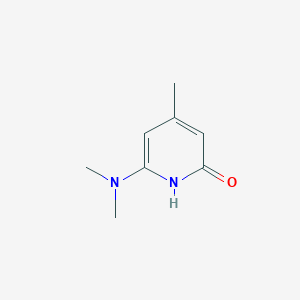
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)
